N-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-alanine
Description
N-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-alanine is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of organic compounds known for their diverse biological activities, including anti-inflammatory, antibacterial, antifungal, anticoagulant, and anticancer properties . This particular compound is characterized by the presence of a chromen-2-one moiety, which is a benzopyrone structure fused with a pyrone ring, and an alanine residue.
Properties
Molecular Formula |
C16H17NO6 |
|---|---|
Molecular Weight |
319.31 g/mol |
IUPAC Name |
(2S)-2-[[2-(3,4-dimethyl-2-oxochromen-7-yl)oxyacetyl]amino]propanoic acid |
InChI |
InChI=1S/C16H17NO6/c1-8-9(2)16(21)23-13-6-11(4-5-12(8)13)22-7-14(18)17-10(3)15(19)20/h4-6,10H,7H2,1-3H3,(H,17,18)(H,19,20)/t10-/m0/s1 |
InChI Key |
IOZTWTWYWNPNFR-JTQLQIEISA-N |
Isomeric SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)N[C@@H](C)C(=O)O)C |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)NC(C)C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-alanine typically involves the following steps:
O-Acylation Reaction: The starting material, 7-hydroxy-2H-chromen-2-one, undergoes an O-acylation reaction with an appropriate acyl chloride in the presence of a base such as triethylamine.
Coupling with Alanine: The resulting intermediate is then coupled with L-alanine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Chemical Reactions Analysis
N-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-alanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
N-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-alanine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-alanine involves its interaction with specific molecular targets and pathways. The chromen-2-one moiety is known to inhibit enzymes such as cholinesterase and monoamine oxidase by binding to their active sites, thereby preventing the breakdown of neurotransmitters . Additionally, the compound’s anticancer activity is attributed to its ability to inhibit microtubule polymerization and induce apoptosis in cancer cells .
Comparison with Similar Compounds
N-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-alanine can be compared with other similar compounds, such as:
N-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-isoleucine: This compound has a similar structure but contains an isoleucine residue instead of alanine.
N-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-β-alanine: This compound features a β-alanine residue, which may result in different biological activities.
N,N-dimethyl-2-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}acetamide: This derivative has additional methyl groups and a dimethylacetamide moiety, which can influence its chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
